2,2-Dicyclohexylpropane
Overview
Description
2,2-Dicyclohexylpropane is a cyclic hydrocarbon. It has a molecular formula of C15H28 and an average mass of 208.383 Da . It is also known by other names such as 1,1’- (2,2-Propandiyl)dicyclohexan .
Molecular Structure Analysis
The molecular structure of 2,2-Dicyclohexylpropane consists of two cyclohexane rings attached to a central propane group . This unique structure makes it an interesting compound for study.Physical And Chemical Properties Analysis
2,2-Dicyclohexylpropane has a molecular weight of 208.3828 . Unfortunately, specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the available resources .Scientific Research Applications
Template Condensation and Macrocyclic Complexes
Research by Tandon et al. (1992) and (2007) explored the use of 2,2-Dicyclohexylpropane in forming macrocyclic complexes with copper salts. These complexes are significant in inorganic chemistry, especially for their structural and electrochemical properties. This demonstrates the compound's role in synthesizing intricate molecular structures with potential applications in various chemical processes (Tandon et al., 1992) (Tandon et al., 2007).
Nuclear Spin Polarization in Photolysis
Tomkiewicz et al. (1972) investigated the role of 2,2-Dicyclohexylpropane in the photolysis of di‐t‐butyl ketone. Their findings revealed that this compound influences nuclear spin polarization, a phenomenon critical in understanding the behavior of molecules under light exposure. This has implications for spectroscopic studies and the understanding of molecular dynamics (Tomkiewicz et al., 1972).
Kinetical Studies in Polymer Science
Dumitriu et al. (1989) conducted kinetical studies on the condensation reactions of 2,2-Dicyclohexylpropane with carboxylated polymers. This research contributes to a deeper understanding of polymer chemistry, particularly in the context of reaction kinetics and the development of new polymeric materials (Dumitriu et al., 1989).
Synthetic Chemistry and Heterocyclic Compounds
Gellis et al. (1997) explored the synthesis of heterocyclic compounds using 2,2-Dicyclohexylpropane. This research is pivotal for the synthesis of complex organic structures, which are fundamental in the development of pharmaceuticals and other organic compounds (Gellis et al., 1997).
Polymerization and Material Science
Masetti et al. (1969) and Moszner et al. (1997) investigated the polymerization of compounds related to 2,2-Dicyclohexylpropane. These studies contribute to the field of material science, particularly in the synthesis and properties of polymers, which have a wide range of industrial and commercial applications (Masetti et al., 1969) (Moszner et al., 1997).
Applications in Analytical Chemistry
The work by Barnsley (1966) and Suhrada & Houk (2002) demonstrates the use of 2,2-Dicyclohexylpropane in analytical chemistry, particularly in the study of metabolic processes and chemical rearrangements. This highlights the compound's importance in understanding chemical reactions and biological metabolisms (Barnsley, 1966) (Suhrada & Houk, 2002).
Safety And Hazards
properties
IUPAC Name |
2-cyclohexylpropan-2-ylcyclohexane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H28/c1-15(2,13-9-5-3-6-10-13)14-11-7-4-8-12-14/h13-14H,3-12H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCXLOQVMDTWRSP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1CCCCC1)C2CCCCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H28 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10203449 | |
Record name | 2,2-Dicyclohexylpropane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10203449 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.38 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Melting point = 15.6 deg C; [ChemIDplus] | |
Record name | 2,2-Dicyclohexylpropane | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/13399 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
2,2-Dicyclohexylpropane | |
CAS RN |
54934-90-6 | |
Record name | 2,2-Dicyclohexylpropane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054934906 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,2-Dicyclohexylpropane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10203449 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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